molecular formula C21H27ClN6O2 B2689684 Quisinostat dihydrochloride CAS No. 875320-31-3

Quisinostat dihydrochloride

Cat. No.: B2689684
CAS No.: 875320-31-3
M. Wt: 430.9 g/mol
InChI Key: TWNOICNTTFKOHQ-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

Quisinostat dihydrochloride interacts with its targets, the HDACs, by inhibiting their activity . This inhibition leads to an increase in the acetylation of histones, which results in the modulation of gene expression . Specifically, this compound has been shown to amplify HDAC-repressed expression of E-cadherin, leading to a reversal of epithelial to mesenchymal transition in tumor cells .

Biochemical Pathways

The inhibition of HDACs by this compound affects various biochemical pathways. One of the key pathways is the regulation of gene expression through the acetylation of histones . This can lead to the suppression of proliferation and induction of apoptosis in cancer cells . Furthermore, this compound can induce autophagy in neuroblastoma cells .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in clinical trials. It has been found that the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of this compound increased proportionally with dose . This suggests that this compound exhibits linear pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action include increased acetylation of histone 3 in hair follicles, skin, and tumor biopsies, and in peripheral blood mononuclear cells, as well as decreased Ki67 in skin and tumor biopsies . Clinically, a partial response lasting five months was seen in one patient with melanoma, and stable disease was seen in eight patients (duration 4–10.5 months) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, patients with certain cardiovascular conditions were excluded from clinical trials due to potential risks . Furthermore, the ability of this compound to penetrate the blood-brain barrier makes it a potential treatment for brain tumors .

Biochemical Analysis

Biochemical Properties

Quisinostat dihydrochloride interacts with various enzymes and proteins, particularly HDAC1 and HDAC2 . It has been shown to have a broad spectrum of antitumor activity . The nature of these interactions involves the inhibition of HDACs, which leads to an increase in acetylation of histones .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . In preclinical models of glioblastoma, it has been shown to extend survival when administered in combination with radiation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to HDACs, inhibiting their activity and leading to increased acetylation of histones . This change in gene expression can lead to cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been found to be a well-tolerated and brain-penetrant molecule that extended survival when administered in combination with radiation in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to be well-tolerated at the maximum-tolerated dose of 12 mg given 3 times weekly . Dose-limiting toxicities were predominantly cardiovascular, including tachyarrhythmias and ST/T-wave abnormalities .

Metabolic Pathways

This compound is involved in the metabolic pathway of histone deacetylation. It interacts with HDACs, leading to increased acetylation of histones .

Subcellular Localization

As an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones .

Preparation Methods

The synthesis of quisinostat dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

    Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Introduction of the piperidine moiety: The piperidine ring is introduced through nucleophilic substitution reactions.

    Attachment of the indole group: The indole moiety is attached via a series of coupling reactions.

    Final modifications:

Industrial production methods for this compound are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Quisinostat dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

CAS No.

875320-31-3

Molecular Formula

C21H27ClN6O2

Molecular Weight

430.9 g/mol

IUPAC Name

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide;hydrochloride

InChI

InChI=1S/C21H26N6O2.ClH/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29;/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28);1H

InChI Key

TWNOICNTTFKOHQ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl.Cl

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl

solubility

not available

Origin of Product

United States

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